molecular formula C26H23NO4 B5187343 4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5187343
M. Wt: 413.5 g/mol
InChI Key: SLYWXERLCLRQQM-ULJHMMPZSA-N
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Description

4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as DPEPhos, is a chiral ligand that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in various chemical reactions to catalyze the formation of carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

Mechanism of Action

The mechanism of action of DPEPhos as a chiral ligand involves the coordination of the compound to a transition metal catalyst. This coordination leads to the formation of a chiral complex, which then catalyzes the desired chemical reaction. The chiral nature of DPEPhos allows for the formation of chiral products, which can be separated and purified easily.
Biochemical and Physiological Effects:
There are currently no reported biochemical and physiological effects of DPEPhos. However, it is important to note that DPEPhos is not intended for use as a drug or pharmaceutical compound.

Advantages and Limitations for Lab Experiments

The use of DPEPhos as a chiral ligand offers several advantages in lab experiments. Firstly, it allows for the formation of chiral compounds with high enantioselectivity, which is crucial in the synthesis of many organic compounds. Secondly, DPEPhos is easy to synthesize and purify, making it a cost-effective option for lab experiments. However, the use of DPEPhos also has some limitations. For example, it may not be suitable for certain chemical reactions, and its effectiveness may vary depending on the reaction conditions.

Future Directions

There are several future directions for the research and development of DPEPhos. Firstly, there is a need to explore the use of DPEPhos in new chemical reactions and to optimize its effectiveness in existing reactions. Secondly, there is a need to investigate the mechanism of action of DPEPhos in more detail, which could lead to the development of new chiral ligands with improved properties. Finally, there is a need to explore the potential applications of DPEPhos in the synthesis of new pharmaceutical compounds and other organic compounds with important applications.
In conclusion, DPEPhos is a chiral ligand with unique properties that has gained significant attention in the field of organic chemistry. Its use in various chemical reactions has been shown to significantly enhance the enantioselectivity of these reactions, leading to the formation of chiral compounds with high purity. The future directions for the research and development of DPEPhos include exploring its use in new chemical reactions, investigating its mechanism of action in more detail, and exploring its potential applications in the synthesis of new pharmaceutical compounds and other organic compounds.

Synthesis Methods

The synthesis of DPEPhos involves the reaction of 2-(3,5-dimethylphenoxy)ethanol with 4-formylbenzoic acid in the presence of a base. The resulting product is then treated with phenyl isocyanate to obtain the final compound. This method has been reported to yield DPEPhos in high purity and yield.

Scientific Research Applications

DPEPhos has been extensively used as a chiral ligand in various chemical reactions, including asymmetric hydrogenation, Suzuki-Miyaura coupling, and Heck reactions. The use of DPEPhos as a ligand has been shown to significantly enhance the enantioselectivity of these reactions, leading to the formation of chiral compounds with high purity.

properties

IUPAC Name

(4Z)-4-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-18-14-19(2)16-23(15-18)30-13-12-29-22-10-8-20(9-11-22)17-24-26(28)31-25(27-24)21-6-4-3-5-7-21/h3-11,14-17H,12-13H2,1-2H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYWXERLCLRQQM-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

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